[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that features a pyrrolidine ring substituted with a hydroxyethyl group and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of tertiary butyl esters .
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while substitution reactions could introduce various functional groups.
Scientific Research Applications
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies investigating the effects of pyrrolidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding with target proteins, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its methyl and ethyl ester counterparts.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAYLPAXDXBYGG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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